![molecular formula C9H16N4O B6647285 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea](/img/structure/B6647285.png)
1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea
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Overview
Description
1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea, also known as EPPU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Scientific Research Applications
1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea has been used in a variety of scientific research applications, including studies on the regulation of glucose metabolism, the role of the renin-angiotensin system in hypertension, and the effects of oxidative stress on cell signaling pathways. 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea is not fully understood, but it is believed to involve the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea may reduce the levels of cortisol in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea has been found to have a variety of biochemical and physiological effects, including the regulation of glucose metabolism, the reduction of oxidative stress, and the inhibition of the renin-angiotensin system. 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are numerous potential future directions for research on 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea, including studies on its potential use as a therapeutic agent in the treatment of various diseases, as well as investigations into its mechanism of action and its effects on various biological processes. Additionally, further research may be needed to optimize the synthesis method for 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea and to develop new methods for working with the compound in lab experiments.
Synthesis Methods
The synthesis of 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea involves the reaction of 1-ethyl-4-methylpyrazole-3,5-dicarboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with hydrochloric acid to yield 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea. This synthesis method has been well-established and has been used in numerous studies to produce 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea for research purposes.
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-13-6-8(5-10-13)12-9(14)11-7(2)3/h5-7H,4H2,1-3H3,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLQMEAHSDFGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea |
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